4-(1-Aminocyclobutyl)benzonitrile hydrochloride
Overview
Description
4-(1-Aminocyclobutyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H13ClN2 . It has gained significant interest from various fields of research and industry.
Molecular Structure Analysis
The InChI code for 4-(1-Aminocyclobutyl)benzonitrile hydrochloride is1S/C11H12N2.ClH/c12-7-8-1-3-9 (4-2-8)10-5-11 (13)6-10;/h1-4,10-11H,5-6,13H2;1H/t10-,11-;
. This code provides a detailed description of the molecule’s structure.
Scientific Research Applications
- Scientific Field : Organic Chemistry
- Application Summary : The study discusses a green synthesis method for benzonitrile using ionic liquid as the recycling agent . Benzonitrile is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes .
- Methods of Application : The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches . The ionic liquid [HSO3-b-Py]HSO4 exhibited the multiple roles of co-solvent, catalysis, and phase separation, thus the use of metal salt catalyst was eliminated, and no additional catalyst was needed .
- Results or Outcomes : When the molar ratio of benzaldehyde to (NH2OH)2[HSO3-b-Py]HSO4 was 1 : 1.5, the volume ratio of paraxylene to [HSO3-b-Py]HSO4 was 2 : 1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 C in 2 h .
properties
IUPAC Name |
4-(1-aminocyclobutyl)benzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c12-8-9-2-4-10(5-3-9)11(13)6-1-7-11;/h2-5H,1,6-7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKWXFVWNHPDQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857240 | |
Record name | 4-(1-Aminocyclobutyl)benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Aminocyclobutyl)benzonitrile hydrochloride | |
CAS RN |
1270384-55-8 | |
Record name | 4-(1-Aminocyclobutyl)benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.